![molecular formula C8H7BrN2O B12447651 5-Bromo-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B12447651.png)
5-Bromo-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde typically involves the bromination of a pyrrolo[2,3-B]pyridine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include continuous flow chemistry techniques where the bromination reaction is carried out in a flow reactor, allowing for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 5-Bromo-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid.
Reduction: 5-Bromo-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Bromo-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-B]pyridine: A closely related compound with similar structural features but lacking the aldehyde group.
5-Bromo-7-azaindole: Another similar compound with a different arrangement of nitrogen atoms in the ring structure.
Uniqueness
5-Bromo-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and potential biological activities. This dual functionality makes it a versatile intermediate in the synthesis of various bioactive molecules.
Eigenschaften
Molekularformel |
C8H7BrN2O |
|---|---|
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
5-bromo-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-2,4,6H,3H2,(H,10,11) |
InChI-Schlüssel |
QFIHUWZHANIXQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=C2C(=CNC2=N1)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B12447569.png)
![N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-2-carboxamide](/img/structure/B12447574.png)
![(5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12447581.png)
![1-{N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}piperidine-4-carboxamide](/img/structure/B12447582.png)
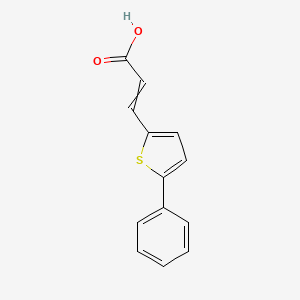
![2-ethoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl thiophene-2-carboxylate](/img/structure/B12447592.png)

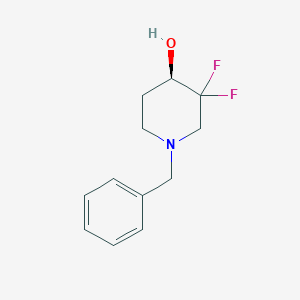
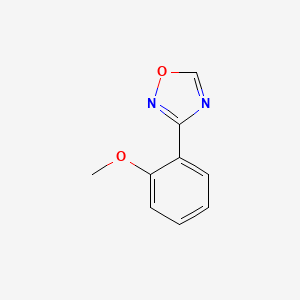
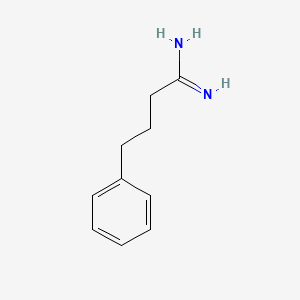
![N-(2,4-difluorophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B12447626.png)
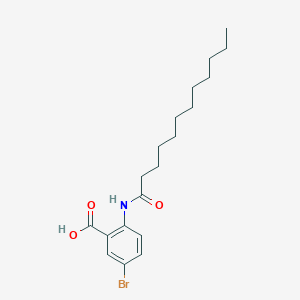

![Dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12447645.png)
